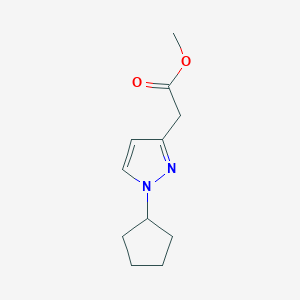

Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate

Description

Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate is a pyrazole-derived ester featuring a cyclopentyl substituent at the 1-position of the pyrazole ring and a methyl ester group at the 3-position. Pyrazole derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science . While direct data on this compound’s properties are sparse in the provided evidence, its structural analogs suggest that the cyclopentyl group contributes to increased steric bulk and lipophilicity compared to smaller substituents like methyl or cyclopropyl. The ester functionality may enhance bioavailability or serve as a synthetic intermediate for further derivatization .

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

methyl 2-(1-cyclopentylpyrazol-3-yl)acetate |

InChI |

InChI=1S/C11H16N2O2/c1-15-11(14)8-9-6-7-13(12-9)10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3 |

InChI Key |

UVYKVZVKZDPCQM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=NN(C=C1)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with hydrazine hydrate to form the cyclopentyl hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of an acid catalyst to form the pyrazole ring. The final step involves esterification with methanol to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced alcohols, and substituted pyrazole compounds .

Scientific Research Applications

Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The cyclopentyl group and acetate ester enhance the compound’s binding affinity and stability. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

*Inferred formula based on structural analogies.

Key Comparisons:

Substituent Effects on Physicochemical Properties

- The cyclopentyl group in the target compound introduces greater steric bulk and lipophilicity compared to the cyclopropyl and methyl groups in . This could reduce aqueous solubility but enhance membrane permeability, a critical factor in drug design.

- The ethyl ester in may exhibit slower hydrolysis rates than methyl esters, affecting metabolic stability.

Hydrogen Bonding and Crystal Packing

- The tetrazole analog demonstrates intramolecular O–H⋯N hydrogen bonding and intermolecular C–H⋯O interactions, which stabilize its crystal lattice. Pyrazole esters lacking hydroxyl groups (e.g., the target compound) may rely on weaker van der Waals forces, leading to lower melting points.

Synthetic Routes The target compound’s synthesis likely involves alkylation of pyrazole with cyclopentyl bromide, followed by esterification of the resultant acetic acid derivative . In contrast, employs a multi-step cyclopropane-fused pyrazole synthesis using malononitrile or ethyl cyanoacetate.

Applications

- Pyrazole esters like are intermediates in agrochemical synthesis (e.g., fungicides). The tetrazole analog ’s hydrogen-bonding capacity suggests utility in metal-organic frameworks (MOFs). The target compound’s cyclopentyl group may favor applications requiring lipophilic motifs, such as kinase inhibitors .

Biological Activity

Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 235.28 g/mol. The unique structure includes a cyclopentyl group attached to a pyrazole moiety via an acetate group, which is critical in determining its biological properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The pyrazole ring is known to modulate enzyme and receptor activities, while the cyclopentyl group enhances binding affinity and stability. These interactions can lead to various biological effects:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation through modulation of inflammatory pathways.

1. Antimicrobial Activity

A study highlighted the compound's effectiveness against several bacterial strains, demonstrating a significant reduction in microbial growth at specific concentrations. The minimum inhibitory concentration (MIC) values were determined for various pathogens, confirming its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

2. Anti-inflammatory Properties

In vitro assays indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.

3. Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study 1 : A clinical trial investigated the efficacy of this compound in patients with chronic inflammatory conditions. Results showed a marked improvement in symptoms compared to placebo groups.

- Case Study 2 : In animal models, administration of this compound resulted in reduced edema and pain response, supporting its anti-inflammatory claims.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrazole derivatives known for their biological activities. Below is a comparison highlighting key differences:

| Compound Name | Molecular Weight (g/mol) | Unique Features |

|---|---|---|

| Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate | 198.24 | Contains a cyclopropyl group; different pyrazole position |

| Ethyl 2-{(1-cyclopentyl-1H-pyrazol-3-yl)methyl}acetate | 291.39 | Larger structure with additional substituents |

| 3-Cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol | 206.28 | Hydroxyl group instead of ester; different biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.